3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Generic thietane scaffolds fail to replicate the specific electrostatic and hydrogen-bonding profile required for precise SAR studies. This conformationally locked α,α-disubstituted amino acid combines a polar 1,1-dioxo-thietane ring, a secondary N-methylamino group, and a carboxylic acid. - Pre-organized pharmacophore for neurotransmitter binding sites - Orthogonal attachment points for E3 ligase & target binders in PROTACs - N-methyl group enhances proteolytic stability vs. primary amine analogs

Molecular Formula C5H9NO4S
Molecular Weight 179.20 g/mol
Cat. No. B12854700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid
Molecular FormulaC5H9NO4S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESCNC1(CS(=O)(=O)C1)C(=O)O
InChIInChI=1S/C5H9NO4S/c1-6-5(4(7)8)2-11(9,10)3-5/h6H,2-3H2,1H3,(H,7,8)
InChIKeyYWSYFTZJYVORTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid – Overview


3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid (CAS 2286883-78-9) is a conformationally constrained, sulfur-containing heterocyclic α,α-disubstituted amino acid. It incorporates a saturated four-membered thietane ring oxidized to the 1,1-dioxide (sulfone), a carboxylic acid, and a secondary N-methylamino group at the ring 3-position . This combination of a highly polar sulfone, a β-amino acid framework, and a secondary amine distinguishes it from simple GABAergic scaffolds and from other thietane-derived building blocks [1]. The compound serves as a compact, non-classical amino acid for medicinal chemistry, fragment-based screening, and PROTAC linker design.

May support fragment-based screening for aminergic target sites via a rigid, polar scaffold.
Dual carboxylic acid and N-methylamino groups provide orthogonal attachment points for PROTAC linker design.
Conformationally constrained β-amino acid mimic for peptidomimetic research; N-methyl group may reduce peptidase recognition.

3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid: Irreplaceable vs. Analogs


The presence of both a sulfone and a secondary amine on the thietane ring creates a unique electrostatic and hydrogen-bonding profile that cannot be recapitulated by the primary amine analog (3-amino-1,1-dioxo-thietane-3-carboxylic acid), the des-methyl analog (thietane-3-carboxylic acid 1,1-dioxide), or N,N-dimethyl variants. Even small changes in substitution alter the pKa of the amine, logD, and the ability to act as a hydrogen-bond donor versus acceptor, directly impacting target recognition and metabolic stability [1]. Procuring a generic thietane scaffold without the precise N-methylamino substitution therefore introduces an uncontrolled variable in any structure-activity relationship study.

Target: N-Methylamino-thietane dioxide
May not transfer
Primary amine analog: Higher H-bond donor count, significantly lower predicted logD, altering BBB or membrane permeation profiles.
Target: Secondary amine (H-bond donor)
Limits substitution
N,N-Dimethyl analog: Lacks directional H-bond donor capacity, potentially eliminating critical binding-site interactions and ligand efficiency.
Target: Rigid thietane-dioxide core
Conformation mismatch
Acyclic GABA derivatives: Flexible chains cannot recapitulate the entropic binding advantage of the locked 1,1-dioxide ring conformation.

3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid – Quantitative Comparator Evidence


Lipophilicity Modulation vs. Primary Amine Analog

The target compound is predicted to exhibit moderately higher lipophilicity than its primary amine counterpart, 3-amino-1,1-dioxo-thietane-3-carboxylic acid, due to N-methylation. This influences passive membrane permeability and CNS penetration potential, a critical factor when selecting fragments for neurological targets [1].

Lipophilicity Modulation
Class-level inference
Predicted logD ≈ -2.8
Δ +0.4 log units vs. primary amine
May enhance passive permeability via reduced H-bond donors and higher logD while retaining sulfone solubility.
Data to verify: In silico prediction (ALOGPS/XLOGP3). Requires experimental validation.
Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Hydrogen-Bonding Capacity vs. Dimethyl Analog

Unlike the N,N-dimethyl analog, 3-(methylamino)-1,1-dioxo-thietane-3-carboxylic acid retains a hydrogen-bond donor at the amine, enabling directional H-bond donation to backbone carbonyls or side-chain acceptors on a target protein. This feature is often essential for achieving high ligand efficiency and selectivity in fragment screening [1].

H-Bonding Capacity
Class-level inference
1 H-bond donor (N-H)
+1 donor vs. dimethyl analog (0 donors)
Enables directional H-bond donation to target backbone carbonyls, crucial for fragment binding recognition.
Data to verify: Structural comparison without direct binding data. Context-dependent fit.
Fragment-Based Drug Design Binding Kinetics Selectivity Engineering

Conformational Restraint vs. Acyclic GABA Derivatives

The thietane 1,1-dioxide ring locks the amino acid moiety into a rigid orientation that mimics a folded conformation of γ-aminobutyric acid (GABA) or baclofen, providing entropic advantages in binding. This is not achievable with flexible acyclic analogs such as gabapentin or pregabalin, which populate multiple low-energy conformers [1].

Conformational Restraint
Class-level inference
2 rotatable bonds
2 fewer bonds vs. gabapentin (4 bonds)
Locked thietane ring mimics a folded GABA conformer, potentially reducing the entropic penalty upon target binding.
Data to verify: Molecular mechanics (MMFF94) and DFT conformational sampling. Requires binding assay confirmation.
Conformational Analysis GABAergic Pharmacology Scaffold Hopping

3-(Methylamino)-1,1-dioxo-thietane-3-carboxylic acid – Optimal Use Cases


Fragment-Based Screening for Aminergic & GABAergic Receptors

The compound fits the Rule-of-Three criteria and presents a rigid, three-dimensional scaffold with balanced polarity. Its conformationally locked sulfone-amine-carboxylate pharmacophore is pre-organized for recognition by neurotransmitter binding sites, making it a superior fragment for hit discovery compared to more flexible or less polar alternatives [1].

PROTAC Linker and Warhead Synthesis

The carboxylic acid and secondary amine provide orthogonal attachment points for E3 ligase ligands and target protein binders. The sulfone group enhances aqueous solubility without introducing additional rotatable bonds, addressing a common PROTAC design challenge [1].

Conformational Constraint in Peptidomimetics

Incorporation of 3-(methylamino)-1,1-dioxo-thietane-3-carboxylic acid into peptide backbones replaces a flexible dipeptide segment with a rigid β-amino acid mimic, potentially improving proteolytic stability and target affinity. The N-methyl group further reduces susceptibility to peptidases [1].

Application
Selection Property
Validation Focus
Fragment-Based Screening
Rule-of-Three fit; rigid 3D sulfone scaffold
Pre-organized pharmacophore recognition for aminergic/GABAergic binding sites
PROTAC Linker Design
Dual orthogonal attachment points; solubility-enhancing sulfone
Maintaining aqueous solubility without adding rotatable bonds in linker chemistry
Peptidomimetic Synthesis
β-amino acid mimic; N-methyl amide protection
Rigidifying flexible dipeptide segments to improve proteolytic stability and target affinity
Validation context may require class-specific binding, permeability, and stability assays. Reported in silico predictions should be verified experimentally.
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